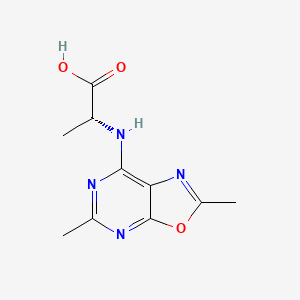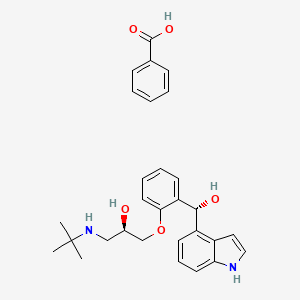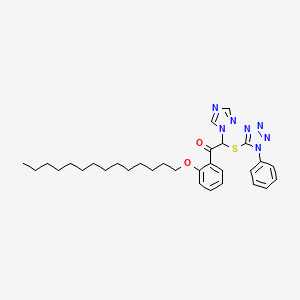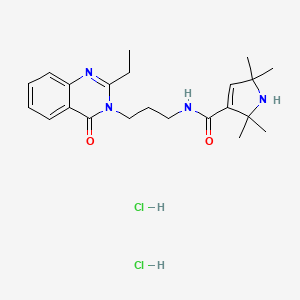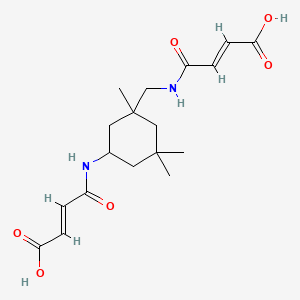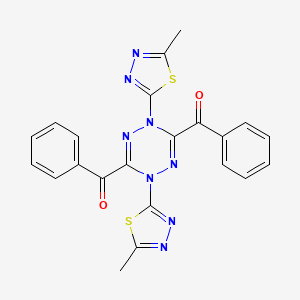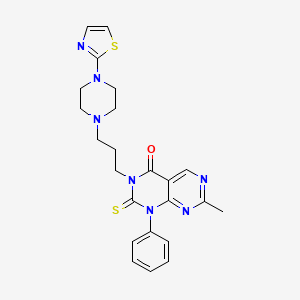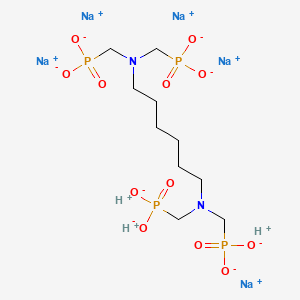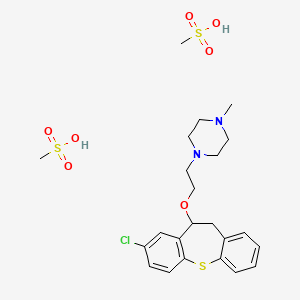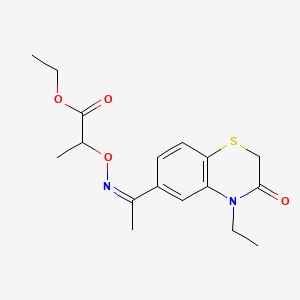
Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4567070, also known as Bromine azide, is an explosive inorganic compound with the formula BrN₃. It is characterized by its high reactivity and instability, making it a subject of interest in various scientific fields. Bromine azide is typically found as a red liquid or crystal at room temperature .
Preparation Methods
The synthesis of Bromine azide involves the reaction of sodium azide (NaN₃) with bromine (Br₂). The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to control the reactivity and prevent decomposition. The reaction can be represented as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ]
Industrial production methods for Bromine azide are not well-documented due to its high reactivity and potential hazards. Therefore, it is usually synthesized in small quantities for research purposes.
Chemical Reactions Analysis
Bromine azide undergoes various types of chemical reactions, including:
Decomposition: Bromine azide is highly unstable and can decompose explosively, especially when subjected to heat or shock.
Substitution Reactions: It can participate in substitution reactions where the azide group (N₃) is replaced by other functional groups.
Oxidation and Reduction: Bromine azide can act as an oxidizing agent due to the presence of bromine, and it can also undergo reduction reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bromine azide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azide-containing compounds.
Biology: Bromine azide can be used in the study of biological systems where azide groups are involved.
Medicine: Research into azide compounds has implications for drug development, particularly in the design of pharmaceuticals that target specific biological pathways.
Industry: Although not widely used industrially due to its instability, Bromine azide’s reactivity makes it a valuable compound for specialized applications in materials science and explosives research.
Mechanism of Action
The mechanism of action of Bromine azide involves its ability to release nitrogen gas (N₂) upon decomposition, which can drive various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. In organic synthesis, for example, the azide group can participate in click chemistry reactions, forming stable triazole rings.
Comparison with Similar Compounds
Bromine azide can be compared with other azide compounds such as sodium azide (NaN₃) and hydrogen azide (HN₃). While all azides share the characteristic N₃ group, Bromine azide is unique due to the presence of bromine, which imparts different reactivity and stability properties. Sodium azide is more stable and commonly used as a preservative and in airbags, whereas hydrogen azide is a highly toxic and volatile compound.
Similar compounds include:
- Sodium azide (NaN₃)
- Hydrogen azide (HN₃)
- Organic azides (R-N₃)
These compounds highlight the diversity within the azide family and the unique properties of Bromine azide.
Properties
CAS No. |
91119-89-0 |
|---|---|
Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H22N2O4S/c1-5-19-14-9-13(7-8-15(14)24-10-16(19)20)11(3)18-23-12(4)17(21)22-6-2/h7-9,12H,5-6,10H2,1-4H3/b18-11- |
InChI Key |
LZPMSQILLJJADI-WQRHYEAKSA-N |
Isomeric SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N\OC(C)C(=O)OCC)/C |
Canonical SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOC(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


